2-(1-Benzyl-3-pyrrolidinyl)acetic acid

Description

BenchChem offers high-quality 2-(1-Benzyl-3-pyrrolidinyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Benzyl-3-pyrrolidinyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

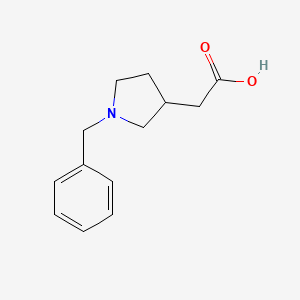

Structure

3D Structure

Properties

IUPAC Name |

2-(1-benzylpyrrolidin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDUYLTUETZOEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CC(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391248 | |

| Record name | 2-(1-BENZYL-3-PYRROLIDINYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666853-92-5 | |

| Record name | 2-(1-BENZYL-3-PYRROLIDINYL)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1-Benzyl-3-pyrrolidinyl)acetic acid

For Research Use Only.

Abstract

This document provides comprehensive application notes and detailed protocols for the synthesis of 2-(1-Benzyl-3-pyrrolidinyl)acetic acid, a valuable pyrrolidine derivative for research and development in medicinal chemistry and drug discovery. Two primary synthetic routes are presented, starting from distinct precursors: the N-benzylation of 2-(pyrrolidin-3-yl)acetic acid and the elaboration of N-benzyl-3-pyrrolidone. These protocols are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, explanations of the underlying chemical principles, and step-by-step experimental procedures.

Introduction

2-(1-Benzyl-3-pyrrolidinyl)acetic acid and its derivatives are important scaffolds in medicinal chemistry. The pyrrolidine ring is a common motif in a wide range of biologically active compounds, and the N-benzyl group can serve as a key pharmacophoric element or a protecting group for further synthetic transformations. The acetic acid side chain provides a handle for further functionalization, such as amide bond formation, to explore structure-activity relationships (SAR). This guide details two distinct and reliable synthetic strategies to obtain this target molecule, providing researchers with flexibility based on precursor availability and desired scale.

PART 1: Synthetic Strategies and Mechanistic Overview

Two robust synthetic pathways for the preparation of 2-(1-Benzyl-3-pyrrolidinyl)acetic acid are outlined below. Each route offers distinct advantages and utilizes fundamental organic transformations.

Route 1: Convergent Synthesis via N-Benzylation of a Pyrrolidine Precursor

This approach involves the initial synthesis of the 2-(pyrrolidin-3-yl)acetic acid core, followed by the introduction of the N-benzyl group in a final step. This strategy is advantageous when derivatives with different N-substituents are desired from a common intermediate.

Route 2: Linear Synthesis from N-Benzyl-3-pyrrolidone

This pathway commences with the commercially available or readily synthesized N-benzyl-3-pyrrolidone. The acetic acid side chain is then constructed in a stepwise manner. This route is often more direct if N-benzyl-3-pyrrolidone is the chosen starting material.

PART 2: Detailed Experimental Protocols

Route 1: Synthesis via N-Benzylation of 2-(Pyrrolidin-3-yl)acetic acid

This synthetic route is comprised of three key stages:

-

Synthesis of a protected 2-(pyrrolidin-3-yl)acetate derivative.

-

Deprotection of the pyrrolidine nitrogen.

-

N-Benzylation and final ester hydrolysis.

The introduction of the acetic acid side chain at the 3-position of the pyrrolidine ring can be efficiently achieved through a malonic ester synthesis.

-

Materials:

-

1-Boc-3-methanesulfonyloxypyrrolidine

-

Diethyl malonate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add diethyl malonate (1.5 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-3-methanesulfonyloxypyrrolidine (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12-16 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford diethyl 2-(1-Boc-pyrrolidin-3-yl)malonate.

-

-

Materials:

-

Diethyl 2-(1-Boc-pyrrolidin-3-yl)malonate

-

Potassium hydroxide

-

Ethanol

-

Water

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve diethyl 2-(1-Boc-pyrrolidin-3-yl)malonate (1.0 eq) in a mixture of ethanol and water.

-

Add potassium hydroxide (2.5 eq) and heat the mixture to reflux for 4-6 hours.

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 2 with concentrated hydrochloric acid at 0 °C.

-

Heat the mixture to 80-90 °C for 2-3 hours to effect decarboxylation.

-

Cool the solution and extract with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-(1-Boc-pyrrolidin-3-yl)acetate, which can be used in the next step without further purification.

-

-

Materials:

-

Ethyl 2-(1-Boc-pyrrolidin-3-yl)acetate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate

-

Benzyl bromide

-

Potassium carbonate

-

Acetonitrile

-

Lithium hydroxide

-

Tetrahydrofuran (THF)

-

Water

-

-

Procedure:

-

Deprotection: Dissolve ethyl 2-(1-Boc-pyrrolidin-3-yl)acetate (1.0 eq) in DCM and add TFA (5-10 eq). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

-

N-Benzylation: Dissolve the crude ethyl 2-(pyrrolidin-3-yl)acetate trifluoroacetate salt in acetonitrile. Add potassium carbonate (3.0 eq) followed by benzyl bromide (1.2 eq). Stir the mixture at room temperature for 12-16 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Saponification: Dissolve the crude ethyl 2-(1-benzyl-3-pyrrolidinyl)acetate in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.

-

Acidify the reaction mixture to pH 5-6 with 1M HCl.

-

Extract the product with ethyl acetate. The product may precipitate at the interface or remain in the aqueous layer depending on the pH. If it precipitates, it can be collected by filtration. If it remains in the aqueous layer, the water can be removed under reduced pressure, and the resulting solid can be triturated with an organic solvent to remove salts.

-

Purify the final product by recrystallization or chromatography.

-

Route 2: Synthesis from N-Benzyl-3-pyrrolidone

This linear approach builds the acetic acid side chain onto a pre-formed N-benzylpyrrolidine core.

A method for the synthesis of N-benzyl-3-pyrrolidone has been described in the patent literature.[1] It involves the condensation of benzylamine with ethyl acrylate, followed by reaction with ethyl chloroacetate and subsequent Dieckmann condensation and decarboxylation.

The Horner-Wadsworth-Emmons reaction is a reliable method for the formation of an α,β-unsaturated ester from a ketone.[2]

-

Materials:

-

Triethyl phosphonoacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

N-Benzyl-3-pyrrolidone

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture to 0 °C and add a solution of N-benzyl-3-pyrrolidone (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 2-(1-benzylpyrrolidin-3-ylidene)acetate.

-

Catalytic hydrogenation is an effective method for the reduction of the carbon-carbon double bond.

-

Materials:

-

Ethyl 2-(1-benzylpyrrolidin-3-ylidene)acetate

-

Palladium on carbon (10 wt. %)

-

Ethanol or Ethyl acetate

-

Hydrogen gas

-

-

Procedure:

-

Dissolve ethyl 2-(1-benzylpyrrolidin-3-ylidene)acetate (1.0 eq) in ethanol or ethyl acetate.

-

Add palladium on carbon (5-10 mol %).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain ethyl 2-(1-benzyl-3-pyrrolidinyl)acetate.

-

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

-

Materials:

-

Ethyl 2-(1-benzyl-3-pyrrolidinyl)acetate

-

Lithium hydroxide or Sodium hydroxide

-

Tetrahydrofuran (THF) or Ethanol

-

Water

-

Hydrochloric acid (1M)

-

-

Procedure:

-

Dissolve ethyl 2-(1-benzyl-3-pyrrolidinyl)acetate (1.0 eq) in a mixture of THF (or ethanol) and water.

-

Add lithium hydroxide (2.0 eq) or sodium hydroxide (2.0 eq) and stir at room temperature for 2-4 hours.

-

Acidify the reaction mixture to a pH of 5-6 with 1M HCl.

-

Extract the product with ethyl acetate, or if a precipitate forms, collect it by filtration.

-

Purify the final product by recrystallization or chromatography to yield 2-(1-benzyl-3-pyrrolidinyl)acetic acid.

-

PART 3: Data Presentation and Visualization

Table 1: Comparison of Synthetic Routes

| Feature | Route 1: N-Benzylation | Route 2: From N-Benzyl-3-pyrrolidone |

| Starting Materials | 1-Boc-3-methanesulfonyloxypyrrolidine, Diethyl malonate, Benzyl bromide | N-Benzyl-3-pyrrolidone, Triethyl phosphonoacetate |

| Key Transformations | Malonic ester synthesis, N-benzylation | Horner-Wadsworth-Emmons reaction, Catalytic hydrogenation |

| Number of Steps | ~4-5 steps | ~3-4 steps |

| Advantages | Convergent; allows for late-stage diversification of the N-substituent. | Linear and direct if the starting ketone is available. |

| Potential Challenges | Control of N-alkylation vs. O-alkylation in the malonic ester step; purification of intermediates. | Stereocontrol in the reduction step (if applicable); removal of phosphorus byproducts. |

Diagrams of Synthetic Workflows

Caption: Synthetic workflow for Route 1.

Caption: Synthetic workflow for Route 2.

References

-

Fofana, M., Diop, M., Ndoye, C., Excoffier, G., & Gaye, M. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. Science Journal of Chemistry, 11(3), 71-77. [Link]

-

Zambito, A. J., & Howe, E. E. (1955). Diethyl acetamidomalonate. Organic Syntheses, 35, 45. [Link]

- Preparation method for pyrrolidine-2-carboxylic acid deriv

- Method for preparing N-benzyl-3-pyrrolidone. (2011). CN102060743A.

-

(S)-2-(Pyrrolidin-3-yl)acetic acid. PubChem. (n.d.). [Link]

-

Fofana, M., Diop, M., Ndoye, C., Excoffier, G., & Gaye, M. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure. Science Journal of Chemistry, 11(3), 71. [Link]

-

Synthesis of a) N-Benzyl-2-pyrrolidone. PrepChem.com. (n.d.). [Link]

-

Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2025). Request PDF. [Link]

-

A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. (2016). Organic & Biomolecular Chemistry, 14(23), 5344–5353. [Link]

-

Wittig Reaction. (2023). Chemistry LibreTexts. [Link]

Sources

Scalable synthesis routes for 1-benzyl-3-pyrrolidinyl acetic acid

An Application Note and Protocol for the Scalable Synthesis of 1-Benzyl-3-Pyrrolidinyl Acetic Acid

Abstract

1-Benzyl-3-pyrrolidinyl acetic acid is a valuable substituted pyrrolidine derivative, frequently utilized as a key building block in the synthesis of complex pharmaceutical agents and other biologically active molecules. The pyrrolidine scaffold is a prevalent core structure in medicinal chemistry, and methods to access functionalized derivatives are of significant importance.[1][2][3] This application note provides a detailed, scalable, and robust two-step synthetic route starting from a commercially available pyrrolidine precursor. The protocol is designed for researchers, chemists, and process development professionals, emphasizing practical, field-proven insights, safety, and scalability. We will detail the N-benzylation of an ethyl 3-pyrrolidinylacetate intermediate followed by saponification to yield the target carboxylic acid, explaining the rationale behind the chosen conditions to ensure reproducibility and high yield on a large scale.

Introduction and Retrosynthetic Analysis

The synthesis of polysubstituted pyrrolidines is a central theme in organic and medicinal chemistry.[4][5] While numerous methods exist for constructing the pyrrolidine ring, for scalable syntheses, it is often more efficient to begin with a pre-existing, functionalized pyrrolidine core.[2] This approach leverages the availability of starting materials derived from the chiral pool, such as proline or hydroxyproline, ensuring cost-effectiveness and stereochemical control if required.

Our strategy for 1-benzyl-3-pyrrolidinyl acetic acid focuses on a convergent synthesis that is both high-yielding and amenable to scale-up. The retrosynthetic analysis reveals two primary bond disconnections: the C-N bond of the benzyl group and the carboxylic acid functional group, which can be derived from a more stable ester precursor.

Caption: Retrosynthetic analysis of 1-benzyl-3-pyrrolidinyl acetic acid.

This analysis leads to a straightforward two-step forward synthesis:

-

N-Alkylation: Nucleophilic substitution reaction between ethyl 3-pyrrolidinylacetate and benzyl bromide to form the tertiary amine.

-

Saponification: Base-mediated hydrolysis of the ethyl ester to furnish the final carboxylic acid product.

Recommended Scalable Synthesis Route

This section details the optimized two-step process designed for scalability, moving from grams to kilograms. The rationale for the selection of reagents, solvents, and conditions is provided to highlight the expertise-driven approach to process development.

Workflow Overview

The overall process is a streamlined workflow from starting material to final product, with a focus on minimizing complex purification steps and utilizing common industrial solvents and reagents.

Caption: Scalable two-step synthesis workflow.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Benzyl bromide is a lachrymator and corrosive; handle with extreme care.

Protocol 1: Synthesis of Ethyl 1-benzyl-3-pyrrolidinylacetate

Rationale: This protocol uses potassium carbonate as a mild, inexpensive, and easily removable base. Acetonitrile is chosen as the solvent due to its excellent solvating properties for the reactants and its relatively low boiling point, which facilitates easy removal during workup. This avoids the use of stronger, more hazardous bases or higher-boiling solvents like DMF, which can be problematic on a large scale.

Materials and Equipment:

-

Ethyl 3-pyrrolidinylacetate (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃), powdered (2.5 eq)

-

Acetonitrile (MeCN), reagent grade

-

Round-bottom flask or jacketed reactor of appropriate size

-

Magnetic stirrer or overhead mechanical stirrer

-

Condenser and heating mantle/oil bath

-

Rotary evaporator

Procedure:

-

To a reactor charged with acetonitrile (approx. 5-10 mL per gram of starting ester), add ethyl 3-pyrrolidinylacetate (1.0 eq) and powdered potassium carbonate (2.5 eq).

-

Begin vigorous stirring to create a fine suspension.

-

Slowly add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature. The addition may be slightly exothermic; maintain the temperature below 40 °C.

-

After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-82 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Once complete, cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (K₂CO₃ and KBr) through a pad of celite and wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

The resulting crude oil (ethyl 1-benzyl-3-pyrrolidinylacetate) is typically of sufficient purity (>90%) to be used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.

Protocol 2: Synthesis of 1-Benzyl-3-pyrrolidinyl Acetic Acid

Rationale: Standard saponification is employed using sodium hydroxide in an ethanol/water co-solvent system to ensure solubility of the ester. The final product is isolated by adjusting the pH. Acidification protonates the carboxylate salt, causing the zwitterionic or hydrochloride salt of the amino acid to precipitate or be extracted, which is a highly effective and scalable purification method.

Materials and Equipment:

-

Crude ethyl 1-benzyl-3-pyrrolidinylacetate (1.0 eq)

-

Sodium hydroxide (NaOH) (2.0 eq)

-

Ethanol (EtOH) and Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate (for extraction, if needed)

-

Reactor/flask, stirrer, condenser, heating source

-

pH meter or pH paper

Procedure:

-

Dissolve the crude ethyl 1-benzyl-3-pyrrolidinylacetate (1.0 eq) in a 1:1 mixture of ethanol and water (approx. 10 mL per gram of ester).

-

In a separate vessel, prepare a solution of sodium hydroxide (2.0 eq) in water and add it to the ester solution.

-

Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours.

-

Monitor the hydrolysis by TLC or LC-MS until the ester is no longer detected.

-

Cool the reaction mixture to room temperature and then further cool in an ice bath to 0-5 °C.

-

Slowly and carefully adjust the pH of the solution to ~6-7 by the dropwise addition of concentrated HCl. The product may begin to precipitate. The exact isoelectric point should be determined experimentally for optimal precipitation.

-

Stir the resulting slurry in the ice bath for 1-2 hours to maximize crystallization.

-

Collect the solid product by filtration, wash the cake with cold deionized water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum at 40-50 °C to a constant weight. The final product is typically a white to off-white solid.

-

If the product does not precipitate, it can be isolated by extracting the aqueous layer with a suitable organic solvent like ethyl acetate after acidification.

Data Presentation and Expected Results

The following table summarizes the expected outcomes for this two-step synthesis on a laboratory scale.

| Parameter | Step 1: N-Benzylation | Step 2: Saponification |

| Starting Material | Ethyl 3-pyrrolidinylacetate | Ethyl 1-benzyl-3-pyrrolidinylacetate |

| Key Reagents | Benzyl bromide, K₂CO₃ | NaOH, HCl |

| Solvent | Acetonitrile | Ethanol/Water |

| Reaction Time | 4-6 hours | 2-4 hours |

| Temperature | ~82 °C (Reflux) | ~90 °C (Reflux) |

| Typical Yield | >95% (crude) | 85-95% (isolated) |

| Purity (Typical) | >90% (by LCMS/NMR) | >98% (by LCMS/NMR) |

| Purification Method | Direct use or vacuum distillation | Crystallization/Precipitation |

References

- Zhang, S., Du, Z., Ji, C., Wang, X., & You, Y. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications.

-

Oganesyan, G., & Shvets, N. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available at: [Link]

-

Fujita, K., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters. Available at: [Link]

- BenchChem. (2025). Application Notes and Protocols for the Catalytic Hydrogenation of 3-Substituted Pyridines for Piperidine Synthesis.

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

-

Pelliccia, S., & D'Acquarica, I. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]

-

Donnelly, K., & Gu, J. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Catalysis. Available at: [Link]

Sources

Validation & Comparative

Comparative Mass Spectrometry Guide: Fragmentation Patterns of 2-(1-Benzyl-3-pyrrolidinyl)acetic acid

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(1-Benzyl-3-pyrrolidinyl)acetic acid (CAS 666853-92-5). It compares the compound's ionization behavior against structural analogs to assist researchers in structural elucidation and metabolite identification.

Executive Summary & Compound Significance

2-(1-Benzyl-3-pyrrolidinyl)acetic acid is a critical pyrrolidine scaffold used in the synthesis of pharmaceutical intermediates, particularly for receptor ligands and antimicrobial agents. Its structural duality—combining a basic N-benzyl pyrrolidine core with an acidic acetic acid side chain—creates a unique mass spectral signature.

This guide compares the fragmentation dynamics of this compound under Electrospray Ionization (ESI) versus Electron Ionization (EI) and contrasts it with its des-benzyl analog, 2-(3-pyrrolidinyl)acetic acid , to demonstrate the diagnostic utility of the benzyl "tag" in spectral interpretation.

| Feature | Specification |

| Formula | C₁₃H₁₇NO₂ |

| Monoisotopic Mass | 219.1259 Da |

| Precursor Ion (ESI+) | [M+H]⁺ m/z 220.13 |

| Key Diagnostic Ion | Tropylium ion (m/z 91.[1][2][3]05) |

Experimental Methodology & Ionization Protocols

To ensure reproducible fragmentation data, the following self-validating protocols are recommended. These maximize signal stability and fragment richness.

ESI-MS/MS Protocol (LC-MS Compatible)[4]

-

Rationale: ESI is preferred for this amphoteric molecule to preserve the molecular ion [M+H]⁺.

-

Solvent System: 50:50 Methanol:Water + 0.1% Formic Acid.

-

Why: Methanol aids desolvation; formic acid ensures protonation of the tertiary amine (pyrrolidine nitrogen), the most basic site (pKa ~9-10).

-

-

Direct Infusion: 5 µL/min flow rate.

-

Collision Energy (CE): Ramp 15–35 eV.

-

Causality: Lower energy (15 eV) preserves the [M+H]⁺; higher energy (35 eV) forces the cleavage of the robust N-benzyl bond.

-

EI-MS Protocol (GC-MS Compatible)

-

Derivatization Required: Yes (Methylation or Silylation).

-

Why: The free carboxylic acid leads to peak tailing and thermal degradation in GC. Use TMS-diazomethane to form the methyl ester prior to injection.

-

-

Ionization Energy: 70 eV.

Detailed Fragmentation Pathways (ESI+)

The fragmentation of protonated 2-(1-Benzyl-3-pyrrolidinyl)acetic acid ([M+H]⁺ m/z 220) follows three distinct mechanistic pathways.

Pathway A: The Benzyl Cleavage (Dominant)

The most abundant fragment arises from the cleavage of the C-N bond connecting the benzyl group to the pyrrolidine ring.

-

Mechanism: Inductive cleavage or charge-remote fragmentation leads to the formation of the Tropylium ion (C₇H₇⁺).

-

Observation: A high-intensity peak at m/z 91 .

-

Diagnostic Value: Presence of m/z 91 confirms the N-benzyl moiety.

Pathway B: Side Chain Elimination

The acetic acid side chain undergoes neutral losses typical of carboxylic acids.

-

Loss of Water (H₂O): [M+H]⁺ (220) → m/z 202.

-

Mechanism: Interaction between the carbonyl oxygen and adjacent protons.

-

-

Loss of Ketene (CO) or Formic Acid: Secondary fragmentation often yields m/z 174 (Loss of HCOOH).

Pathway C: Pyrrolidine Ring Opening

At high collision energies (>30 eV), the pyrrolidine ring fragments.

-

Retro-Diels-Alder (RDA) like cleavage: Can generate ethylene loss or ring scission fragments.

Visualization of Fragmentation Pathways

The following diagram illustrates the hierarchical fragmentation tree.

Figure 1: ESI+ Fragmentation tree for 2-(1-Benzyl-3-pyrrolidinyl)acetic acid showing the dominant formation of the tropylium ion.

Comparative Analysis: Product vs. Alternatives

This section compares the target compound with its "Des-benzyl" analog (a common metabolic product or synthetic precursor) to highlight identifying features.

Comparison Table: Fragment Ion Abundance

| Fragment Ion (m/z) | Target Product (N-Benzyl) | Alternative (Des-Benzyl Analog) | Structural Origin |

| 220 | 100% (Precursor) | 0% | Molecular Ion [M+H]⁺ |

| 130 | 0% | 100% (Precursor) | Des-benzyl [M+H]⁺ |

| 91 | High (>80%) | Absent | Tropylium (Benzyl tag) |

| 202 | Medium (20-40%) | Absent | Loss of H₂O from 220 |

| 112 | Absent | Medium (30%) | Loss of H₂O from 130 |

| 82 | Low | High | Pyrrolidine ring fragment |

Analytical Insight

-

The "Benzyl Effect": The N-benzyl group acts as a "charge sink" in ESI, often dominating the spectrum with m/z 91. This suppresses the visibility of the pyrrolidine ring fragments compared to the des-benzyl alternative.

-

Differentiation: If your spectrum lacks m/z 91 but shows m/z 130 and 112, the sample is likely the de-benzylated metabolite or starting material.

References

-

PubChem. (2025).[4] 2-(1-Benzyl-3-pyrrolidinyl)acetic acid | C13H17NO2.[5] National Library of Medicine.[4] Link

-

NIST Mass Spectrometry Data Center. (2024). 2-Pyrrolidinone Fragmentation Data. National Institute of Standards and Technology. Link

-

Jackson, G. et al. (2020). Identification of novel fragmentation pathways... in protonated synthetic cathinones. Forensic Chemistry. Link

-

MassBank. (2019). N-Methyl-2-pyrrolidone Mass Spectrum. MassBank Europe.[6] Link

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 4. Pyrrolidin-1-yl acetic acid benzyl ester | C13H17NO2 | CID 22674982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(1-Benzyl-3-pyrrolidinyl)acetic acid | C13H17NO2 | CID 3303356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. massbank.eu [massbank.eu]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.